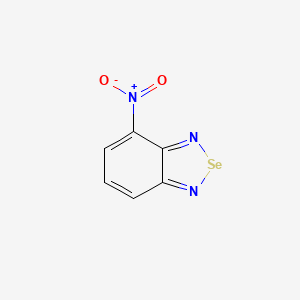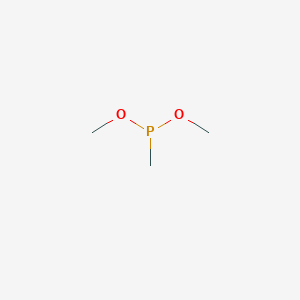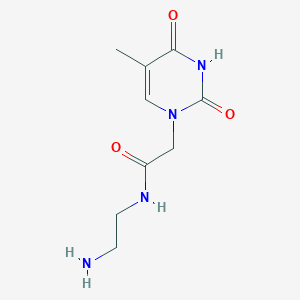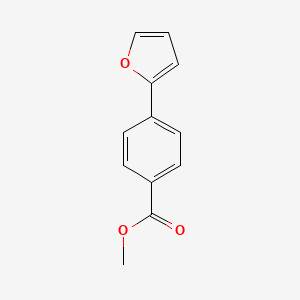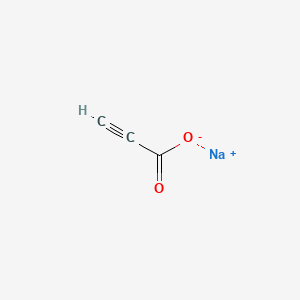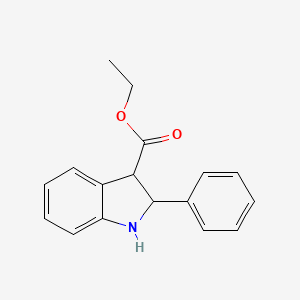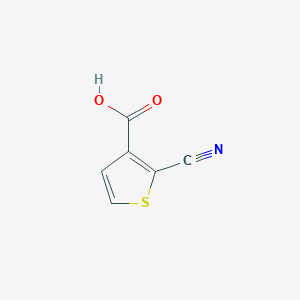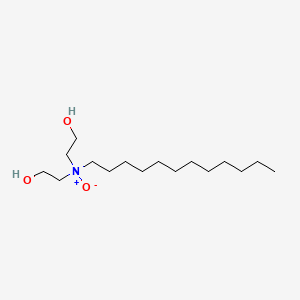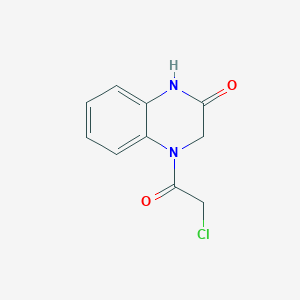
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another study mentions the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which might be similar to the compound you’re interested in .Molecular Structure Analysis
The molecular structure of chloroacetyl chloride, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of chloroacetyl chloride is C2H2Cl2O .Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It is also incompatible with strong oxidizing agents, alcohols, and bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid with a very pungent odor . It has a molecular weight of 112.943 .Applications De Recherche Scientifique
Application in Cancer Therapy
Scientific Field
This compound has been used in the field of Molecular Oncology .
Summary of the Application
The compound has been used in the design and synthesis of a series of indole-based compounds, which were evaluated for their anticancer activity against Bcl-2-expressing cancer cell lines .
Methods of Application
The compound was synthesized and its binding affinity, safety profile, cell cycle arrest, and apoptosis effects were tested . The designed compounds exhibited potent inhibitory activity at sub-micromolar IC 50 concentrations against MCF-7, MDA-MB-231, and A549 cell lines .
Results or Outcomes
Notably, two of the designed compounds demonstrated the highest activity, particularly against MCF-7 cells. They showed potential BCL-2 inhibition activity with IC 50 values of 1.2 ± 0.02 and 11.10 ± 0.07 µM using an ELISA binding assay . One of the compounds demonstrated significant induction of apoptosis and cell cycle arrest at the G1/S phase .
Application in Antimicrobial and Antiproliferative Agents
Scientific Field
This compound has been used in the field of Pharmaceutical Chemistry .
Summary of the Application
The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were studied for their pharmacological activities .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that three of the synthesized compounds have promising antimicrobial activity . Two of the synthesized compounds were found to be the most active ones against breast cancer cell line .
Application in Herbicide Production
Scientific Field
This compound has been used in the field of Agricultural Chemistry .
Summary of the Application
The major use of chloroacetyl chloride, a related compound, is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
Methods of Application
The compound is used in the synthesis of these herbicides, which are then applied to crops to control the growth of unwanted plants .
Results or Outcomes
The use of these herbicides has been shown to effectively control the growth of weeds, thereby increasing crop yields .
Application in Synthesis of Antidepressants
Summary of the Application
With anisole, it is used for the synthesis of venlafaxine , a medication used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social phobia.
Methods of Application
The compound is used in a Friedel-Crafts acylation of anisole, with an aluminium chloride catalyst .
Results or Outcomes
The resulting compound, venlafaxine, has been shown to be effective in treating various mental health disorders .
Safety And Hazards
Chloroacetyl chloride is very toxic by inhalation and corrosive to metals and tissue . It is classified as Acute toxicity, Oral (Category 3), H301; Acute toxicity, Inhalation (Category 3), H331; Acute toxicity, Dermal (Category 3), H311; Skin corrosion (Category 1A), H314; Serious eye damage (Category 1), H318; Specific target organ toxicity - repeated exposure (Category 1), Lungs, H372 .
Propriétés
IUPAC Name |
4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJPXOEWSLROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389834 | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
436088-67-4 | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




